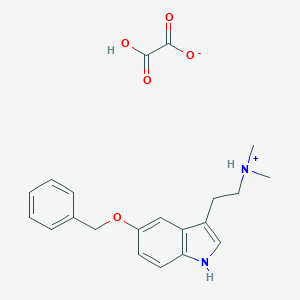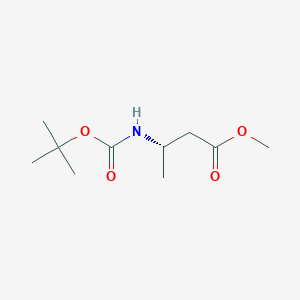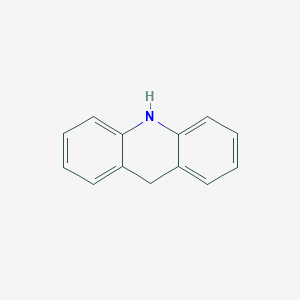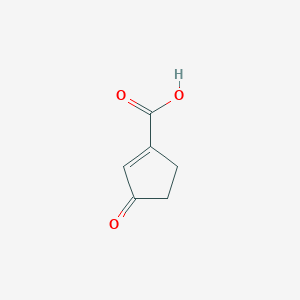
Ammonium, thiodiethylenebis(triethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, thiodiethylenebis(triethyl-, diiodide), commonly known as iodixanol, is a nonionic radiocontrast agent used in medical imaging procedures such as computed tomography (CT) scans and angiography. It is a water-soluble, low-osmolar contrast agent that has gained popularity due to its safety profile and efficacy in producing high-quality images.
Mécanisme D'action
Iodixanol works by attenuating X-rays, which allows for better visualization of the internal structures of the body. It is a non-ionic contrast agent, which means that it does not dissociate into charged particles in solution, reducing the risk of adverse reactions such as allergic reactions and nephrotoxicity.
Effets Biochimiques Et Physiologiques
Iodixanol has been shown to have minimal effects on biochemical and physiological processes in the body. It is rapidly excreted by the kidneys and does not accumulate in the body, reducing the risk of adverse effects. Iodixanol has been found to have no significant effects on renal function, cardiovascular function, or blood coagulation.
Avantages Et Limitations Des Expériences En Laboratoire
Iodixanol has several advantages for use in laboratory experiments. It is a non-toxic, non-ionic contrast agent that can be used in a wide range of experimental conditions. It is also easily soluble in water, making it easy to prepare solutions of known concentrations. However, iodixanol has some limitations in laboratory experiments, including its relatively high cost and limited availability compared to other contrast agents.
Orientations Futures
There are several potential future directions for research on iodixanol. One area of interest is the development of new synthesis methods to improve the yield and purity of iodixanol. Another area of research is the investigation of the effects of iodixanol on cellular and molecular processes, including the effects on gene expression and protein synthesis. Additionally, there is potential for the development of new applications for iodixanol in medical imaging and other fields.
Méthodes De Synthèse
Iodixanol is synthesized through a multi-step process involving the reaction of ethylene glycol, triethylamine, and thionyl chloride to produce thiodiethylenebis(triethylamine), which is then reacted with iodine monochloride to produce iodixanol. The final product is purified through a series of chromatographic techniques to obtain a high-purity, pharmaceutical-grade iodixanol.
Applications De Recherche Scientifique
Iodixanol is widely used in medical imaging procedures due to its low toxicity and low osmolality. It is used in Ammonium, thiodiethylenebis(triethyl-, diiodide scans, angiography, and other radiographic procedures to enhance the contrast between different tissues and organs, allowing for better visualization and diagnosis of various medical conditions. Iodixanol has also been used in research studies to investigate the effects of contrast agents on various physiological and biochemical processes.
Propriétés
Numéro CAS |
109448-47-7 |
|---|---|
Nom du produit |
Ammonium, thiodiethylenebis(triethyl-, diiodide |
Formule moléculaire |
C16H38I2N2S |
Poids moléculaire |
544.4 g/mol |
Nom IUPAC |
triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
IVZQEYPPCBZTOY-UHFFFAOYSA-L |
SMILES |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
SMILES canonique |
CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-] |
Synonymes |
triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)











![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)-4-methoxyphenyl]-](/img/structure/B10570.png)